2,5-Dimethyl-3-furohydrazide hydrochloride
CAS No.:
Cat. No.: VC13423421
Molecular Formula: C7H11ClN2O2
Molecular Weight: 190.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClN2O2 |
|---|---|
| Molecular Weight | 190.63 g/mol |
| IUPAC Name | 2,5-dimethylfuran-3-carbohydrazide;hydrochloride |
| Standard InChI | InChI=1S/C7H10N2O2.ClH/c1-4-3-6(5(2)11-4)7(10)9-8;/h3H,8H2,1-2H3,(H,9,10);1H |
| Standard InChI Key | JXEWHLNCFZOTJC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |
| Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |
Introduction
Chemical Identity and Nomenclature
2,5-Dimethyl-3-furohydrazide hydrochloride is a heterocyclic organic compound featuring a furan ring substituted with methyl groups at positions 2 and 5, a carbohydrazide group at position 3, and a hydrochloride counterion . Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 2,5-dimethylfuran-3-carbohydrazide hydrochloride |
| Molecular Formula | C₇H₁₁ClN₂O₂ |
| Molecular Weight | 190.63 g/mol |
| CAS Registry Number | 159881-93-3 |
| SMILES | CC1=CC(=C(O1)C)C(=O)NN.Cl |
| InChI Key | JXEWHLNCFZOTJC-UHFFFAOYSA-N |
The compound’s structure is validated by spectral data, including NMR and mass spectrometry .
Synthesis and Structural Characterization
Synthetic Routes
The synthesis involves two primary steps:
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Hydrazide Formation: 2,5-Dimethylfuran-3-carboxylic acid reacts with hydrazine hydrate to form 2,5-dimethylfuran-3-carbohydrazide.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .
Reaction Scheme:
Structural Features
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Furan Core: A planar, aromatic oxygen-containing ring with electron-donating methyl groups enhancing stability .
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Hydrazide Group: The -CONHNH₂ moiety enables condensation and nucleophilic substitution reactions.
3D conformational analysis reveals intramolecular hydrogen bonding between the hydrazide NH and the furan oxygen, stabilizing the structure .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported (decomposes above 200°C) |
| Solubility | Soluble in water, DMSO, and methanol |
| pKa | ~3.5 (hydrazide), ~8.2 (amine) |
| Stability | Hygroscopic; store at 2–8°C under inert atmosphere |
The compound’s reactivity is influenced by the electron-rich furan ring and the hydrazide’s nucleophilicity, making it suitable for Schiff base formation and cyclization reactions.
Industrial and Research Applications
Chemical Intermediate
The compound serves as a precursor for:
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Heterocyclic Scaffolds: Used in synthesizing pyrazoles, triazoles, and oxadiazoles .
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Coordination Complexes: Binds transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.
Flavor and Fragrance Industry
Analogous furanones like DMHF are key aroma compounds in foods (e.g., strawberries, pineapples) . While 2,5-dimethyl-3-furohydrazide hydrochloride lacks flavor properties, its derivatives may contribute to flavor enhancement.
Future Research Directions
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Biological Screening: Evaluate antimicrobial, antifungal, and anticancer activity in vitro.
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Structure-Activity Relationships (SAR): Modify the hydrazide group to enhance potency.
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Pharmacokinetics: Assess bioavailability and metabolic pathways in animal models.
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